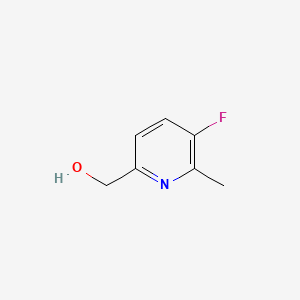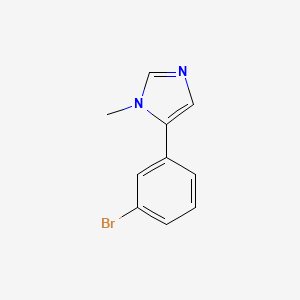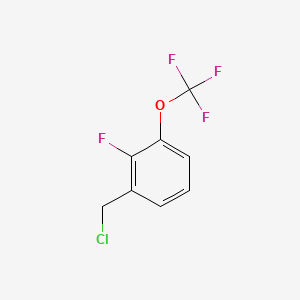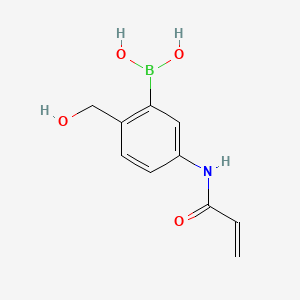
5-Acrylamido-2-(hydroxymethyl)phenylboronic acid
説明
5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is a chemical compound with the molecular formula C10H12BNO4 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid consists of an acrylamide group attached to a phenyl ring, which also carries a hydroxymethyl group and a boronic acid group . The InChI code for this compound is 1S/C10H12BNO4/c1-2-10(14)12-8-4-3-7(6-13)9(5-8)11(15)16/h2-5,13,15-16H,1,6H2,(H,12,14) .Physical And Chemical Properties Analysis
5-Acrylamido-2-(hydroxymethyl)phenylboronic acid has a molecular weight of 221.02 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 221.0859380 g/mol . The topological polar surface area is 89.8 Ų .科学的研究の応用
Field
Application
Boronic acids and their esters, such as 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid, are considered for the design of new drugs and drug delivery devices .
Results
The rate of reaction is considerably accelerated at physiological pH, which is an important consideration for pharmacological purposes .
Suzuki–Miyaura Coupling
Field
Application
Boron reagents, including phenylboronic acids, are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Method
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Results
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Targeting Oligosaccharides and Glycoconjugates
Field
Application
Boronic acid moieties, such as 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid, have been used to create oligosaccharide recognition sites on material surfaces . These sites can sharply discriminate a target oligosaccharide over closely related carbohydrate structures .
Method
The method involves the formation of a high-order oligosaccharide: 5-acrylamido-2-(hydroxymethyl)phenylboronic acid cyclic monoester (APB) complex . This complex is then fixed on the surface and a molecular scaffold is constructed around the oligosaccharide template .
Results
This approach creates recognition sites with unparalleled oligosaccharide discrimination .
Glucose-Sensitive Hydrogels
Field
Application
Phenylboronic acid-based hydrogels, which can respond to changes in glucose levels, are being researched for use in insulin delivery systems .
Method
These hydrogels are designed to release hypoglycemic drugs, such as insulin, in response to an increase in glucose levels .
Results
These glucose-responsive hydrogels show promise for managing diabetes, given the large number of diabetes patients worldwide .
Preparation of Allylic and Benzylic Alcohols
Field
Application
Oxaboroles and benzoxaboroles, which can be derived from boronic acids and their esters, are useful substrates for the preparation of allylic and benzylic alcohols .
Method
This typically involves a Suzuki coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction .
Results
The result is the formation of allylic and benzylic alcohols, which are important compounds in organic synthesis .
Hydrolysis Studies
Field
Application
Boronic acids and their esters, such as 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid, are studied for their susceptibility to hydrolysis, particularly at physiological pH .
Method
The kinetics of hydrolysis is studied, which is found to be dependent on the substituents in the aromatic ring .
Results
The rate of the reaction is considerably accelerated at physiological pH, which is an important consideration for pharmacological purposes .
特性
IUPAC Name |
[2-(hydroxymethyl)-5-(prop-2-enoylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO4/c1-2-10(14)12-8-4-3-7(6-13)9(5-8)11(15)16/h2-5,13,15-16H,1,6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPPDIZUHBQKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)C=C)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675139 | |
| Record name | [5-(Acryloylamino)-2-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acrylamido-2-(hydroxymethyl)phenylboronic acid | |
CAS RN |
1217500-76-9 | |
| Record name | B-[2-(Hydroxymethyl)-5-[(1-oxo-2-propen-1-yl)amino]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Acryloylamino)-2-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



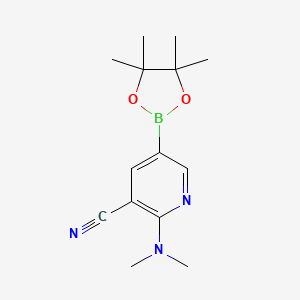
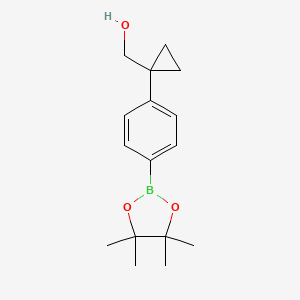
![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)

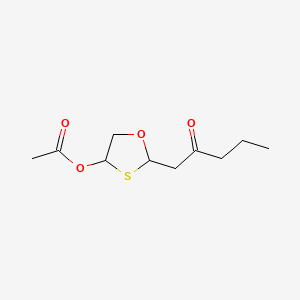
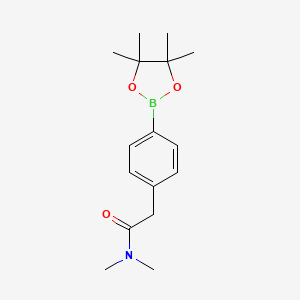
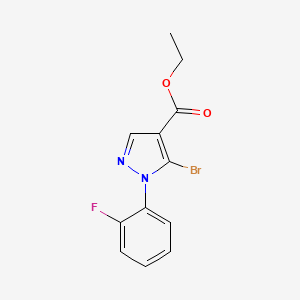
![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)
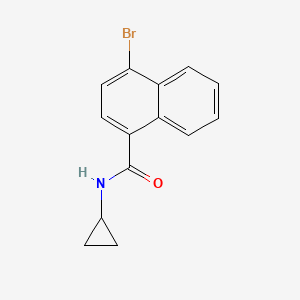
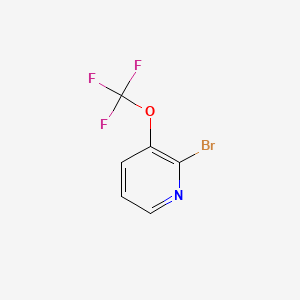
![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)
